molecular formula C23H21BrN4OS B2644456 5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 670270-80-1

5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Katalognummer B2644456
CAS-Nummer: 670270-80-1
Molekulargewicht: 481.41
InChI-Schlüssel: DHIPDUQIVYJGIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine” belongs to the class of organic compounds known as thienopyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyrimidine is a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of such compounds usually involves multi-step sequences. For instance, the synthesis of similar thieno[2,3-d]pyrimidines was carried out via a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidine core, with a bromophenyl group at the 5-position and a 4-(2-methoxyphenyl)piperazin-1-yl group at the 4-position . The presence of these functional groups would influence the compound’s physical and chemical properties, as well as its reactivity.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Disposition

The compound has been involved in studies examining its metabolism and disposition. A study on BMS-690514, a similar compound, revealed that it is well absorbed and extensively metabolized, involving multiple metabolic pathways in humans. Excretion of drug-related radioactivity occurs through both bile and urine. The study highlights the compound's rapid absorption and significant metabolism through oxidation reactions and direct glucuronidation, with various metabolites formed that are less likely to contribute to the compound's pharmacological effects (Christopher et al., 2010).

Imaging and Receptor Studies

Research on derivatives of the compound, such as WAY-100635, has been fundamental in the development of imaging techniques, particularly in PET (Positron Emission Tomography). Studies have demonstrated the potential of these derivatives in exquisitely delineating 5-HT1A receptors in the human brain. The specific binding and distribution of these compounds have facilitated advancements in PET imaging and have contributed to our understanding of the receptor distribution in healthy and diseased states (Pike et al., 1996; Osman et al., 1996; Pike et al., 1995).

Treatment and Drug Development

The compound has also been implicated in the development of treatments for various conditions. Research involving similar compounds has explored their role as potential therapeutic agents. For example, studies on 5-HT1A receptor occupancy have investigated the implications for anxiety and mood disorder treatments, highlighting the relevance of these compounds in the development of novel drugs for psychiatric conditions (Rabiner et al., 2002).

Neurological and Psychiatric Research

In addition to drug development, research on this compound's derivatives has been instrumental in understanding neurological and psychiatric conditions. Studies employing PET imaging have helped delineate the role of 5-HT1A receptors in conditions like temporal lobe epilepsy and other psychiatric disorders, offering insights into the underlying mechanisms and potential therapeutic targets (Passchier et al., 2000; Lerond et al., 2013).

Eigenschaften

IUPAC Name

5-(4-bromophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4OS/c1-29-20-5-3-2-4-19(20)27-10-12-28(13-11-27)22-21-18(14-30-23(21)26-15-25-22)16-6-8-17(24)9-7-16/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIPDUQIVYJGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.